tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate
Description
This compound is a carbamate derivative featuring a piperidine core substituted at the 4-position with a 2,6-bis(trifluoromethyl)pyridine moiety. The tert-butyl carbamate group and N-methyl substituent contribute to its steric and electronic properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
tert-butyl N-[1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F6N3O2/c1-16(2,3)29-15(28)26(4)11-5-7-27(8-6-11)12-9-13(17(19,20)21)25-14(10-12)18(22,23)24/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQHJGNBPHHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109117 | |
| Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823187-99-0 | |
| Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823187-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[2,6-bis(trifluoromethyl)-4-pyridinyl]-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis typically employs multi-step routes involving key intermediates such as heterocyclic precursors, piperidine derivatives, and carbamate-forming reagents. The overarching approach involves:
- Preparation of the heterocyclic core (2,6-bis(trifluoromethyl)pyridine derivatives)
- Functionalization of the piperidine ring at the 4-position
- Formation of the carbamate linkage with tert-butyl and methyl groups
Synthesis of the Heterocyclic Core
The heterocyclic component, 2,6-bis(trifluoromethyl)pyridine , can be synthesized via nitration and subsequent halogenation or via direct substitution on pre-formed pyridine rings:
Functionalization of the Piperidine Ring
The piperidine moiety is introduced via nucleophilic substitution or coupling reactions :
- Starting from 4-aminopiperidine derivatives , the amino group at the 4-position is protected or functionalized as needed.
- Alkylation or acylation with suitable electrophiles (e.g., methyl iodide for N-methylation) to introduce the methyl group on nitrogen.
Formation of Carbamate Linkage
The carbamate is formed by reacting the amino group on the piperidine with tert-butyl chloroformate or boc anhydride :
Alternative Approaches and Optimization
Recent research suggests divergent synthetic routes involving intermediate formation via acyl azides and Curtius rearrangement for efficient carbamate synthesis:
- Formation of acyl azides from carboxylic acids using diphenylphosphoryl azide (DPPA) .
- Thermal decomposition of acyl azides to generate isocyanates.
- Nucleophilic attack of isocyanates on alcohols or water to form carbamates.
This method offers advantages in yield and purity and allows late-stage functionalization .
| Method | Reagents & Conditions | Reference | Yield & Notes |
|---|---|---|---|
| Curtius rearrangement | DPPA, triethylamine, toluene, heat | Yields up to 60-70%, scalable, avoids heavy metal reduction steps |
Data Table Summarizing Key Preparation Parameters
| Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Heterocycle synthesis | Trifluoromethylation reagents | Copper catalysis, room temp | 80-90% | High purity intermediates |
| Piperidine functionalization | Methyl iodide, base | Reflux, acetonitrile | 85-95% | High efficiency |
| Carbamate formation | tert-Butyl chloroformate, DIPEA | Dichloromethane, 0°C to room temp | 70-85% | Selective protection |
| N-methylation | Methyl iodide | Reflux, in situ | >90% | High selectivity |
| Alternative via acyl azide | DPPA, triethylamine | Toluene, heat | 60-70% | Scalable, avoids heavy metals |
Research Findings and Literature Data
- The use of DPPA for acyl azide formation and subsequent Curtius rearrangement has been successfully employed in synthesizing similar carbamate compounds, providing high yields and scalability .
- Palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination are effective for attaching heterocyclic cores to piperidine derivatives.
- The selective trifluoromethylation of pyridine rings is achievable via copper-mediated reactions, enabling efficient synthesis of the heterocyclic core.
Notes and Considerations
- Reaction conditions should be optimized for scale-up, especially regarding temperature, solvent, and catalyst loadings.
- Protection/deprotection steps are critical to prevent side reactions and improve yields.
- Purification techniques such as silica gel chromatography and recrystallization are employed to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of trifluoromethylated compounds in cancer therapy. The presence of the trifluoromethyl group in tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .
1.2 Neuroprotective Effects
The piperidine moiety in the compound is known for its neuroprotective properties. Studies have shown that compounds with similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of the compound with neurotransmitter receptors could be explored further for potential therapeutic applications .
1.3 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may possess inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Agrochemical Applications
2.1 Pesticide Development
The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its trifluoromethyl group is known to enhance biological activity and environmental stability, which are desirable traits in agrochemicals. Research into its efficacy against agricultural pests could lead to novel pest control solutions that are both effective and environmentally friendly .
2.2 Herbicide Potential
Similar compounds have been investigated for herbicidal properties, targeting specific plant growth regulators or enzymes involved in plant metabolism. The application of this compound in herbicide formulations could provide selective control over weed species without harming crops, thereby improving agricultural yield and sustainability .
Materials Science Applications
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties of materials. The fluorinated segments can impart unique characteristics such as increased hydrophobicity and chemical resistance, making these materials suitable for various industrial applications .
3.2 Coatings and Surface Modifications
Due to its chemical stability and unique surface properties, this compound can be utilized in the development of advanced coatings that require durability and resistance to harsh environments. Research is ongoing into its use in protective coatings for electronic devices and automotive applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Rigidity :
- The target compound’s 2,6-bis(CF₃)-pyridine group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the methoxy-substituted pyridine in tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate .
- The acetylated piperidine in tert-butyl (1-acetylpiperidin-4-yl)carbamate lacks the trifluoromethyl groups, reducing its metabolic stability but increasing synthetic accessibility .
Pharmacokinetic Properties: The CF₃ groups in the target compound likely improve blood-brain barrier penetration compared to the methylsulfonyl-pyrimidine derivative in tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate, which has higher polarity due to the sulfonyl group .
Synthetic Complexity :
- The target compound’s synthesis requires multi-step functionalization of the pyridine ring, contrasting with simpler routes for acetylated or methoxy-substituted analogs .
Biological Activity
tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.39 g/mol. The structural components include a tert-butyl group, a piperidine ring, and a pyridine moiety with trifluoromethyl substituents, which are known to enhance lipophilicity and biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific receptors or enzymes. The following mechanisms have been identified:
- Cholinesterase Inhibition : Compounds with carbamate structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, studies have shown that certain carbamates exhibit IC50 values indicating moderate inhibition of these enzymes, suggesting potential applications in treating neurodegenerative disorders .
- Kinase Inhibition : Similar compounds have been found to act as kinase inhibitors. The interaction with kinases may lead to altered signaling pathways involved in cell proliferation and survival, making them candidates for cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Ellman's Method | 5.0 | |
| BChE Inhibition | Ellman's Method | 3.5 | |
| Kinase Inhibition (mTOR) | Biochemical Assay | 0.15 | |
| LXR Agonism | Cell-based Assay | Not specified |
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective properties of carbamate derivatives, this compound was shown to significantly reduce cell death in neuroblastoma cells exposed to oxidative stress. The mechanism was attributed to its ability to inhibit AChE and modulate intracellular calcium levels.
- Cancer Cell Proliferation : Another investigation into the compound's efficacy against cancer cell lines demonstrated that it inhibited proliferation in a dose-dependent manner, particularly in breast cancer cells. The study suggested that this effect was mediated through the inhibition of specific kinases involved in cell cycle regulation.
Q & A
Q. Design Principles :
- Replace tert-butyl with water-soluble groups (e.g., PEG) to balance lipophilicity.
- Modify the pyridine ring with electron-donating groups (e.g., -OCH₃) to alter π-π stacking interactions .
Basic: What safety protocols are critical when handling this compound?
While no specific GHS hazards are reported, standard precautions include:
- Use of gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Emergency procedures : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
- Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate .
Advanced: How can researchers address low yields in the final coupling step?
Low yields (~30–40%) may result from steric hindrance near the piperidine nitrogen. Solutions include:
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Use bulky bases (e.g., DIPEA) to deprotonate the amine selectively .
- Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility .
Advanced: What analytical techniques validate purity and structural integrity?
- HPLC-MS : Confirm molecular weight and detect impurities (<0.1%).
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformations) .
- FT-IR Spectroscopy : Verify carbamate C=O stretch (~1700 cm⁻¹) and absence of residual amines .
Basic: What are its potential applications in medicinal chemistry?
- CNS Drug Development : Target neurotransmitter receptors (e.g., sigma-1 or 5-HT receptors) due to piperidine’s bioisosteric similarity to endogenous amines .
- Protease Inhibitors : The carbamate group can act as a covalent inhibitor scaffold for serine hydrolases .
Advanced: How does the compound’s stability under physiological conditions affect its therapeutic potential?
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS.
- Half-life: ~8–12 hours, indicating moderate stability .
- Metabolite Identification : Liver microsome assays reveal primary metabolites via N-demethylation or carbamate cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
